molecular formula C9H12O4 B7779875 3-Methyl-1,2,3,6-tetrahydrophthalic acid

3-Methyl-1,2,3,6-tetrahydrophthalic acid

Cat. No.: B7779875
M. Wt: 184.19 g/mol
InChI Key: ZPRXNOLDOXHXIQ-FWPZAIACSA-N
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Description

(1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often involve elevated temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the double bond in the cyclohexene ring is converted to an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the methyl group or the hydrogen atoms on the ring are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, organometallic adducts.

Scientific Research Applications

(1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,6-tetrahydrophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclohexene ring structure but different functional groups.

    (1R,2S)-2-Aminocyclobutane-1-carboxylic acid: Another compound with a cyclohexene ring and amino group.

Uniqueness: (1R,2S)-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and two carboxylic acid groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-3-methylcyclohex-4-ene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)/t5?,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRXNOLDOXHXIQ-FWPZAIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC[C@H]([C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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